2-ethenylazetidine hydrochloride 2-ethenylazetidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2763758-75-2
VCID: VC11624284
InChI:
SMILES:
Molecular Formula: C5H10ClN
Molecular Weight: 119.6

2-ethenylazetidine hydrochloride

CAS No.: 2763758-75-2

Cat. No.: VC11624284

Molecular Formula: C5H10ClN

Molecular Weight: 119.6

Purity: 95

* For research use only. Not for human or veterinary use.

2-ethenylazetidine hydrochloride - 2763758-75-2

Specification

CAS No. 2763758-75-2
Molecular Formula C5H10ClN
Molecular Weight 119.6

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Ethenylazetidine hydrochloride belongs to the azetidine family, a class of strained four-membered saturated heterocycles with one nitrogen atom. The compound’s structure comprises:

  • Azetidine core: A four-membered ring with three carbon atoms and one nitrogen atom.

  • Ethenyl substituent: A vinyl group (-CH=CH₂) at the 2-position of the ring.

  • Hydrochloride salt: The protonated azetidine nitrogen forms a chloride ion pair, enhancing solubility and stability .

Table 1: Comparative Analysis of Azetidine Hydrochloride Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key SubstituentsSource
2-Ethenylazetidine hydrochlorideC₅H₁₀ClN119.592-ethenylHypothetical
Ethyl azetidine-2-carboxylate hydrochlorideC₆H₁₂ClNO₂165.622-carboxylate ethyl esterPubChem CID 52988123
(S)-Azetidine-2-carboxylic acid hydrochlorideC₄H₈ClNO₂137.562-carboxylic acidCAS 405226-56-4

The ethenyl group introduces unsaturation, potentially enabling conjugation or polymerization reactions absent in saturated analogs .

Synthetic Methodologies

Historical Context

Azetidine synthesis traditionally relies on cyclization or hydrogenolysis strategies. The patent US4870189A outlines a three-step process for azetidine derivatives:

  • Ring formation: Heating α-substituted arylmethyl precursors in solvents (e.g., butanol-water) with non-nucleophilic bases.

  • Hydrogenolysis: Catalytic hydrogenation (20–150 psi H₂, Pd/C) of intermediates to yield azetidine salts.

  • Free base liberation: Treatment with strong bases (e.g., NaOH) to isolate azetidine .

Adaptation for 2-Ethenylazetidine

While direct synthesis of 2-ethenylazetidine hydrochloride is undocumented, the following pathway is plausible:

  • Vinyl group introduction: Employ Heck coupling or Wittig reactions to install the ethenyl group onto a preformed azetidine intermediate.

  • Salt formation: Protonation with HCl gas in anhydrous ether to yield the hydrochloride salt.

Key Challenges:

  • Ring strain: Azetidine’s 90° bond angles increase susceptibility to ring-opening reactions.

  • Steric hindrance: Bulkier substituents complicate cyclization .

Physicochemical Properties

Stability and Solubility

Hydrochloride salts of azetidines generally exhibit:

  • Enhanced water solubility: Due to ionic character, facilitating pharmacological administration .

  • pH-dependent stability: Degradation via ring-opening occurs under acidic or basic conditions, necessitating controlled storage .

Spectroscopic Characterization

  • NMR: Expected signals include:

    • ¹H NMR: δ 5.5–6.5 ppm (ethenyl protons), δ 3.0–4.0 ppm (azetidine ring protons).

    • ¹³C NMR: δ 120–130 ppm (sp² carbons), δ 50–60 ppm (ring carbons adjacent to nitrogen) .

  • IR: Stretching vibrations at ~1650 cm⁻¹ (C=C), ~2500 cm⁻¹ (N⁺-H) .

CompoundVMAT2 Ki (nM)Substituents
15c31 ± 7.73,4-methylenedioxy
22b24 ± 1.54-OCH₃
METH2460 ± 8.3(Methamphetamine)

Applications in Materials Science

Polymer Precursors

The ethenyl group enables radical or cationic polymerization, forming polyazetidines with potential applications in:

  • Self-healing materials: Strain-sensitive covalent networks.

  • Drug delivery: pH-responsive micelles leveraging azetidine’s basicity .

Challenges and Future Directions

Synthetic Optimization

  • Catalyst design: Transition-metal catalysts (e.g., Pd, Ru) could improve regioselectivity during ethenylation.

  • Green chemistry: Solvent-free or aqueous-phase reactions to reduce environmental impact .

Biological Screening

  • In vitro assays: Prioritize cytotoxicity, VMAT2 affinity, and neuroprotection screens.

  • Structure-activity relationships (SAR): Systematic variation of substituents to refine potency .

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